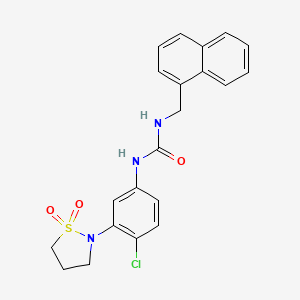
N-methylisoquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-methylisoquinolin-4-amine” is a chemical compound with the molecular formula C10H10N2 . It has a molecular weight of 158.2 and is a powder in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H10N2/c1-11-10-7-12-6-8-4-2-3-5-9(8)10/h2-7,11H,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 113-115°C .Aplicaciones Científicas De Investigación
Pharmacological Effects on Blood Pressure and Smooth Muscle :
- N-methyl tetrahydroisoquinolines show diverse effects on blood pressure, pulse rate, respiration, and smooth muscle, linked to their chemical structure. Specific compounds in this group can either raise or lower blood pressure and exhibit respiratory stimulation. These compounds act on smooth muscle through the autonomic nervous system, and some have the ability to block the action of epinephrine on the motor ends of the sympathetic nervous system (Fassett & Hjort, 1938).
Role in Parkinson's Disease :
- Certain tetrahydroisoquinolines are found in mouse brain and parkinsonian cerebrospinal fluid (CSF), suggesting a potential link to Parkinson's disease. These compounds can induce behavior abnormalities related to Parkinson's disease in mice, highlighting their relevance in neuropharmacology and potential as therapeutic targets (Kotake et al., 1995).
Anticancer Properties :
- Research into 4-anilinoquinazolines, closely related to N-methylisoquinolin-4-amine, has discovered potent inducers of apoptosis with high blood-brain barrier penetration, showing promise as anticancer agents. These compounds, including N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, demonstrate effectiveness in human breast and other mouse xenograft cancer models (Sirisoma et al., 2009).
Synthetic Applications in Organic Chemistry :
- This compound derivatives are used in various synthetic processes in organic chemistry. These include cyclization reactions and the synthesis of isoquinoline derivatives via palladium-catalyzed tandem C-H allylation and oxidative cyclization (Chen et al., 2021).
Neuroprotective Effects :
- Studies on 1-methyl-1,2,3,4-tetrahydroisoquinoline, a derivative, indicate its neuroprotective effects against various dopaminergic neurotoxins in cultured rat mesencephalic neurons. This highlights its potential as a therapeutic agent in neurological disorders like Parkinson's disease (Kotake et al., 2005).
Antimalarial Activity :
- Novel 4-methylaminoquinoline compounds, structurally related to this compound, exhibit significant antimalarial activity against drug-resistant parasites. This suggests potential applications in developing new antimalarial drugs (Tiwari et al., 2021).
Safety and Hazards
The safety information for “N-methylisoquinolin-4-amine” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
N-methylisoquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-11-10-7-12-6-8-4-2-3-5-9(8)10/h2-7,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLYYEBHUVICFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-[(2-Fluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2630838.png)
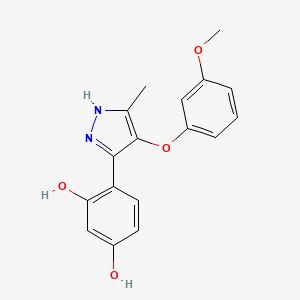
![3-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2630841.png)
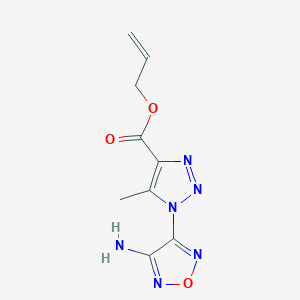
![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2630844.png)
![6-Cyano-N-[1-[(4-methoxyphenyl)methyl]-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2630847.png)
![N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline](/img/structure/B2630848.png)
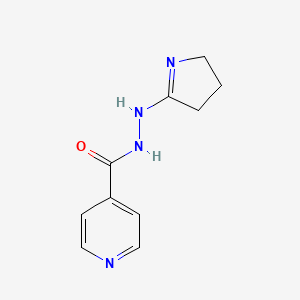
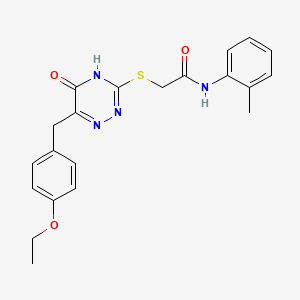
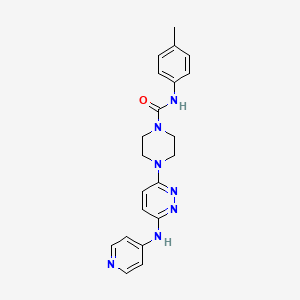


![Benzo[c][1,2,5]thiadiazol-5-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2630855.png)
